Corn syrup

Descripción general

Descripción

Corn syrup is a viscous sweet syrup produced by breaking down (hydrolyzing) cornstarch, either by heating it with a dilute acid or by combining it with enzymes . It is used in foods to soften texture, add volume, prevent crystallization of sugar, and enhance flavor . Corn syrup is sold commercially as either light or dark corn syrup . Light corn syrup has been clarified and decolorized; it is used in baked goods, jams and jellies, and many other food products . Dark corn syrup is made by combining corn syrup with molasses and caramel coloring and is sweeter than light corn syrup .

Synthesis Analysis

Historically, corn syrup was produced by combining corn starch with dilute hydrochloric acid, and then heating the mixture under pressure . Currently, corn syrup is obtained through a multi-step bioprocess . First, the enzyme α-amylase is added to a mixture of corn starch and water . The enzyme breaks down the starch into oligosaccharides, which are then broken into glucose molecules by adding the enzyme glucoamylase . The glucose can then be transformed into fructose by passing the glucose through a column that is loaded with the enzyme D-xylose isomerase .

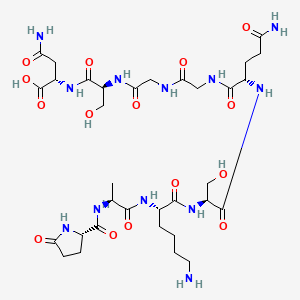

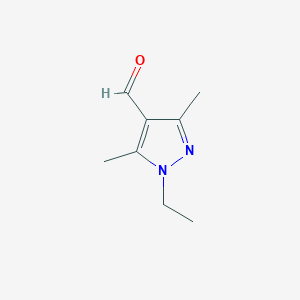

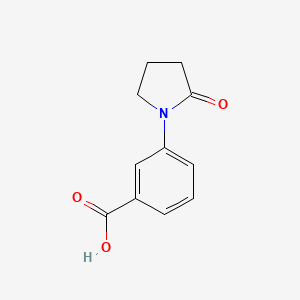

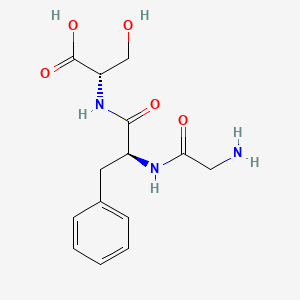

Molecular Structure Analysis

High-fructose corn syrup (HFCS), also known as glucose–fructose, is a sweetener made from corn starch . As in the production of conventional corn syrup, the starch is broken down into glucose by enzymes . To make HFCS, the corn syrup is further processed by D-xylose isomerase to convert some of its glucose into fructose .

Chemical Reactions Analysis

The mono-, di-, tri- and other saccharides in corn syrup are converted to their corresponding oximes, and then to their volatile trimethylsilyl ethers for separation by gas-liquid chromatography . Quantitation is achieved by flame ionization detection in the presence of phenyl ß-D-glucopyranoside internal standard .

Physical And Chemical Properties Analysis

Corn syrup is a liquid sweetener made from corn starch . It’s slightly less sweet than ordinary table sugar, and has a wide variety of culinary applications, including making candy, jams and jellies, frostings and baked goods . It is a viscous odorless colorless liquid, denser than water .

Aplicaciones Científicas De Investigación

1. Metabolism and Health Effects

Corn syrup, specifically high-fructose corn syrup (HFCS), has been a subject of significant research regarding its metabolism and potential health effects. Studies indicate no significant metabolic or endocrine response differences between HFCS and sucrose related to obesity or other adverse health outcomes. This is attributed to their similar fructose and glucose content, caloric value, sweetness level, and identical gastrointestinal absorption. However, the link between these sweeteners and health issues like heart disease, metabolic syndrome, or fatty liver disease remains controversial, necessitating further research (Rippe & Angelopoulos, 2013).

2. Agricultural and Beekeeping Applications

Corn syrup is utilized in beekeeping as an additional food source for bees during off-seasons. Research has explored methods for extracting and purifying juice from sugar corn, which is rich in carbohydrates and micronutrients, for feeding bees. This is part of broader efforts to develop sustainable agricultural practices and support bee health (Azizov, Abdurazzoqova, & Abdurazzaqova, 2022).

3. Industrial and Biotechnological Applications

Corn syrup serves as a carbon source in industrial processes like the production of acetone-butanol-ethanol (ABE) via fermentation using Clostridium spp. This demonstrates corn syrup's utility in biotechnological applications for producing solvents and other chemicals (Niglio, Marzocchella, & Rehmann, 2019).

4. Plant Tissue Culture and Agricultural Science

In plant tissue culture, corn syrups have been evaluated for their effectiveness in promoting cell differentiation, embryogenesis, androgenesis, and the production of secondary metabolites. Studies found higher productivity with corn syrups compared to media containing glucose or sucrose, indicating its potential in agricultural science and biotechnology (Kinnersley & Henderson, 2004).

5. Medical Imaging and Diagnostic Applications

Corn syrup's dielectric properties have been studied for applications in microwave breast imaging. Its permittivity and conductivity align with the microwave power absorption rate of biological tissues, suggesting its use as a coupling medium in medical imaging and as a phantom in breast imaging studies (Bindu et al., 2006).

Direcciones Futuras

Chemical engineers at the University of Wisconsin-Madison have found corn syrup might have a higher purpose than just sweetening soda. They have developed a process that can transform high-fructose corn syrup into a valuable pharmaceutical, showing it might be possible to repurpose the high-fructose corn syrup infrastructure for sustainable chemical production .

Propiedades

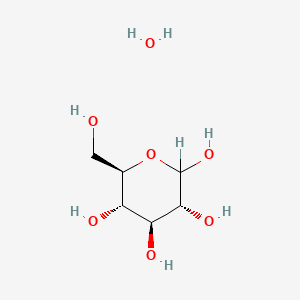

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.H2O/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-11H,1H2;1H2/t2-,3-,4+,5-,6?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNSWKAZFASRNG-BMZZJELJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Corn syrup is a viscous odorless colorless liquid. Denser than water. An aqueous solution of glucose, maltose and other substances derived by hydrolysis of cornstarch. Used as a sweetener in foods., Liquid | |

| Record name | CORN SYRUP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Syrups, hydrolyzed starch | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Density |

1.4 at 98.6 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | CORN SYRUP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

D-Glucopyranose, monohydrate | |

CAS RN |

8029-43-4, 77029-61-9 | |

| Record name | CORN SYRUP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-Glucopyranose, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77029-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corn syrup [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008029434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077029619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Syrups, hydrolyzed starch | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Syrups, hydrolyzed starch | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

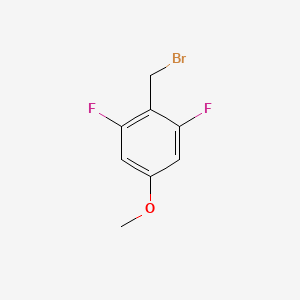

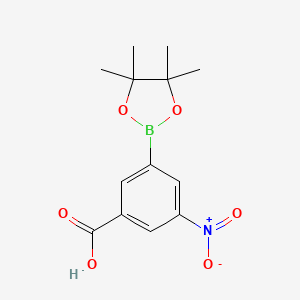

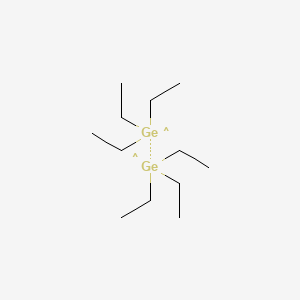

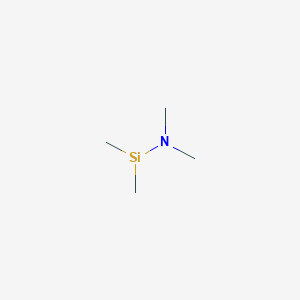

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

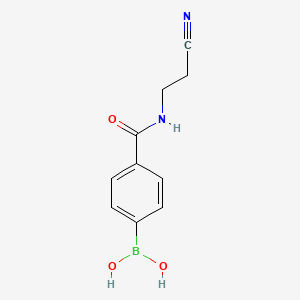

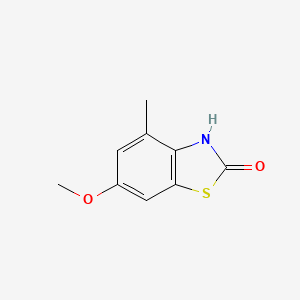

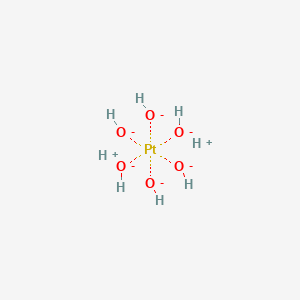

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)

![Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1588018.png)

![(E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride](/img/structure/B1588023.png)